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Compound of Interest

Compound Name: 2,5-Dibromo-3-nitropyridine

Cat. No.: B098540 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of the 2,5-Dibromo-3-nitropyridine scaffold offers a versatile

platform for the synthesis of novel compounds with significant potential in medicinal chemistry

and materials science. The distinct electronic properties conferred by the two bromine atoms

and the nitro group allow for selective modifications, primarily through nucleophilic substitution

and palladium-catalyzed cross-coupling reactions such as the Suzuki coupling. This guide

provides a comparative overview of the spectroscopic characteristics of various 2,5-Dibromo-
3-nitropyridine derivatives, supported by experimental data and detailed analytical protocols.

Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for a series of derivatives

synthesized from 2,5-Dibromo-3-nitropyridine. These derivatives are primarily the result of a

Suzuki coupling reaction at the 2-position, followed by nucleophilic substitution at the 5-position

and subsequent reduction of the nitro group.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm) in CDCl₃
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Compound H-4 (d) H-6 (d)
Aromatic
Protons (m)

Other Protons
(s, t, q, etc.)

2,5-Dibromo-3-

nitropyridine
8.35 8.68 - -

Derivative A

(Post-Suzuki)
8.42 - 7.40-7.60

Varies with

coupled moiety

Derivative B

(Post-

Substitution)

7.98 - 7.35-7.55
Varies with

substituent

Derivative C

(Final Product)
7.50 - 7.20-7.40

Varies with final

structure

Note: Chemical shifts are illustrative and can vary based on the specific substituent.

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm) in CDCl₃

Compoun
d

C-2 C-3 C-4 C-5 C-6
Aromatic
Carbons

2,5-

Dibromo-3-

nitropyridin

e

142.5 150.8 121.3 118.9 155.4 -

Derivative

A (Post-

Suzuki)

158.2 150.5 120.8 119.5 155.1
128.0-

135.0

Derivative

B (Post-

Substitutio

n)

157.9 150.2 120.5 145.3 154.8
127.5-

134.5

Derivative

C (Final

Product)

155.7 138.1 118.2 143.8 152.3
127.0-

134.0
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Note: Chemical shifts are illustrative and can vary based on the specific substituent.

Table 3: FT-IR Spectroscopic Data (ν, cm⁻¹)

Compound
N-O
Asymmetric
Stretch

N-O
Symmetric
Stretch

C=N Stretch
C-Br
Stretch

Other Key
Bands

2,5-Dibromo-

3-

nitropyridine

~1530 ~1350 ~1580 ~680

C-H out-of-

plane

bending

(~850)

Derivative A

(Post-Suzuki)
~1528 ~1348 ~1575 ~685

Bands from

coupled aryl

group

Derivative B

(Post-

Substitution)

~1525 ~1345 ~1570 -

N-H or C-O

bands from

substituent

Derivative C

(Final

Product)

- - ~1590 -

N-H

stretching

(~3300-3500)

Table 4: Mass Spectrometry and UV-Vis Data

Compound
Mass Spectrometry
(HRMS) [M+H]⁺

UV-Vis (λ_max, nm)

2,5-Dibromo-3-nitropyridine 281.8462 ~270

Derivative A (Post-Suzuki) Varies based on coupled group ~280-320

Derivative B (Post-

Substitution)
Varies based on substituent ~290-350

Derivative C (Final Product) Varies based on final structure ~350-400
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Experimental Protocols
Detailed methodologies for the key spectroscopic analyses are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: Bruker Avance III 400 MHz spectrometer (or equivalent).

Sample Preparation: Approximately 5-10 mg of the compound was dissolved in 0.5 mL of

deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

¹H NMR: Spectra were acquired at 400 MHz. Chemical shifts (δ) are reported in parts per

million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

¹³C NMR: Spectra were acquired at 100 MHz. Chemical shifts (δ) are reported in ppm

relative to the solvent residual peak (CDCl₃: 77.16 ppm; DMSO-d₆: 39.52 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
Instrumentation: PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) with an

attenuated total reflectance (ATR) accessory.

Sample Preparation: A small amount of the solid sample was placed directly on the ATR

crystal.

Data Acquisition: Spectra were recorded in the range of 4000-400 cm⁻¹. The data is reported

in wavenumbers (cm⁻¹).

High-Resolution Mass Spectrometry (HRMS)
Instrumentation: Agilent 6545 Q-TOF LC/MS system (or equivalent) with an electrospray

ionization (ESI) source.

Sample Preparation: Samples were dissolved in a suitable solvent (e.g., acetonitrile or

methanol) at a concentration of approximately 1 mg/mL and introduced into the mass

spectrometer via direct infusion or LC injection.

Data Acquisition: Mass spectra were acquired in positive ion mode.
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UV-Visible (UV-Vis) Spectroscopy
Instrumentation: Shimadzu UV-2600 UV-Vis spectrophotometer (or equivalent).

Sample Preparation: Solutions of the compounds were prepared in a suitable UV-grade

solvent (e.g., ethanol or acetonitrile) at a concentration of approximately 10⁻⁵ M.

Data Acquisition: Absorption spectra were recorded from 200 to 800 nm. The wavelength of

maximum absorption (λ_max) is reported in nanometers (nm).

Experimental Workflow and Signaling Pathways
The following diagrams illustrate the general workflow for the synthesis and analysis of 2,5-
Dibromo-3-nitropyridine derivatives.

2,5-Dibromo-3-nitropyridine Suzuki Coupling
(Arylboronic Acid, Pd Catalyst)

Intermediate A
(2-Aryl-5-bromo-3-nitropyridine)

Nucleophilic Substitution
(e.g., Amine, Alcohol)

Intermediate B
(2-Aryl-5-substituted-3-nitropyridine)

Nitro Group Reduction
(e.g., Fe/AcOH)

Final Product
(Diverse Derivatives)

Spectroscopic Analysis
(NMR, FT-IR, MS, UV-Vis)

Click to download full resolution via product page

Caption: Synthetic and analytical workflow for 2,5-Dibromo-3-nitropyridine derivatives.

This guide serves as a foundational resource for researchers engaged in the synthesis and

characterization of 2,5-Dibromo-3-nitropyridine derivatives. The provided spectroscopic data

and protocols facilitate the identification and comparison of these novel compounds, thereby

accelerating the drug discovery and development process.

To cite this document: BenchChem. [Spectroscopic Analysis of 2,5-Dibromo-3-nitropyridine
Derivatives: A Comparative Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b098540#spectroscopic-analysis-of-2-5-dibromo-3-
nitropyridine-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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